

# SYHA1813: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SYHA1813 is a novel small molecule inhibitor with demonstrated potent anti-tumor activities in various cancer models, including malignant meningioma and glioblastoma.[1][2][3] Mechanistically, SYHA1813 has been shown to activate the p53 signaling pathway by impairing DNA damage repair through the ATM/CHK signaling cascade.[1][2] Additionally, it functions as a multi-kinase inhibitor, targeting and inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5][6] This dual activity allows SYHA1813 to not only directly impact tumor cells but also modulate the tumor microenvironment by inhibiting angiogenesis and macrophage infiltration.[3][4][7]

These application notes provide detailed protocols for the solubilization and preparation of **SYHA1813** for use in cell culture, along with methodologies for common in vitro assays to assess its biological activity.

#### **Data Presentation**

Table 1: SYHA1813 Solubility and Storage



| Parameter                    | Details                                                                             | Source               |  |
|------------------------------|-------------------------------------------------------------------------------------|----------------------|--|
| Solvent                      | Dimethyl Sulfoxide (DMSO)                                                           | [1]                  |  |
| Stock Solution Concentration | 100 mmol/mL (100 mM)                                                                | [1]                  |  |
| Storage of Stock Solution    | Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | General Lab Practice |  |

# **Table 2: In Vitro Working Concentrations of SYHA1813**

| Assay Type                            | Cell Lines                         | Concentrati<br>on Range                                  | Treatment<br>Duration | Key<br>Findings                                        | Source |
|---------------------------------------|------------------------------------|----------------------------------------------------------|-----------------------|--------------------------------------------------------|--------|
| Cell Viability<br>(CCK8<br>Assay)     | IOMM-Lee,<br>CH157<br>(Meningioma) | Increasing concentration s, significant effect at 2.5 µM | 48 hours              | Dose-<br>dependent<br>inhibition of<br>cell viability. | [1][2] |
| Cell<br>Proliferation<br>(EdU Assay)  | IOMM-Lee,<br>CH157<br>(Meningioma) | 2.5, 5, and 10<br>μΜ                                     | 48 hours              | Marked decrease in the fraction of EdU-positive cells. | [1][2] |
| Colony<br>Formation<br>Assay          | IOMM-Lee,<br>CH157<br>(Meningioma) | 0.25, 0.5, and<br>1 μM                                   | 12 days               | Inhibition of colony formation.                        | [1][2] |
| Cell Invasion<br>(Transwell<br>Assay) | IOMM-Lee,<br>CH157<br>(Meningioma) | 2.5, 5, and 10<br>μΜ                                     | 12 hours              | Suppression of cell invasion.                          | [1]    |
| Endothelial<br>Cell Viability         | HUVECs                             | IC50 = 13<br>nmol/L                                      | Not Specified         | Inhibition of VEGF-<br>stimulated cell viability.      | [4]    |



# Experimental Protocols Protocol 1: Preparation of SYHA1813 Stock and Working Solutions

#### 1.1. Materials:

- SYHA1813 powder (purity > 99%)[1]
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Sterile pipette tips
- Vortex mixer
- Appropriate cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)[1]
- 1.2. Preparation of 100 mM Stock Solution:
- Aseptically weigh the required amount of SYHA1813 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.
- Vortex thoroughly until the compound is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.
- 1.3. Preparation of Working Solutions:
- Thaw a single aliquot of the 100 mM **SYHA1813** stock solution at room temperature.



- Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 μM, 2.5 μM, 5 μM, 10 μM).
- It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤
   0.1%.[1] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of SYHA1813 used.
- Use the freshly prepared working solutions immediately for treating cells.

# **Protocol 2: Cell Viability (CCK8) Assay**

#### 2.1. Materials:

- IOMM-Lee or CH157 meningioma cells[1]
- 96-well cell culture plates
- Complete culture medium (DMEM + 10% FBS + 1% P/S)[1]
- SYHA1813 working solutions
- Vehicle control (0.1% DMSO in medium)[1]
- Cell Counting Kit-8 (CCK8) reagent

#### 2.2. Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- The following day, remove the medium and replace it with fresh medium containing various concentrations of SYHA1813 or the vehicle control.
- Incubate the plate for 48 hours.[1]
- Add CCK8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Measure the absorbance at the appropriate wavelength using a microplate reader.



• Calculate cell viability as a percentage relative to the vehicle-treated control cells.

# **Protocol 3: Colony Formation Assay**

#### 3.1. Materials:

- IOMM-Lee or CH157 meningioma cells[1]
- 6-well cell culture plates[1]
- Complete culture medium
- SYHA1813 working solutions (e.g., 0.25, 0.5, 1 μM)[2]
- Vehicle control (0.1% DMSO in medium)[2]
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA)
- 0.1% Crystal Violet solution[1]

#### 3.2. Procedure:

- Seed cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere for 6-8 hours.[1][2]
- Replace the medium with fresh medium containing different concentrations of SYHA1813 or the vehicle control.
- Culture the cells for 12 days, refreshing the medium with the specific treatments periodically. [1][2]
- After the incubation period, wash the cells once with PBS.
- Fix the colonies with 4% PFA for 20 minutes.[1][2]
- Wash the wells three times with PBS.



- Stain the colonies with 0.1% crystal violet solution for 20 minutes.[1][2]
- Gently wash the plates with water and allow them to air dry.
- Photograph the plates and count the number of colonies in each well.

# **Visualizations**



Click to download full resolution via product page

Caption: SYHA1813 mechanism of action.





Click to download full resolution via product page

Caption: General workflow for in vitro cell-based assays with **SYHA1813**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A novel compound, SYHA1813, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel compound, SYHA1813, inhibits malignant meningioma growth directly by boosting p53 pathway activation and impairing DNA repair [frontiersin.org]







- 3. Preclinical and early clinical studies of a novel compound SYHA1813 that efficiently crosses the blood–brain barrier and exhibits potent activity against gliobl [ecancer.org]
- 4. Preclinical and early clinical studies of a novel compound SYHA1813 that efficiently crosses the blood-brain barrier and exhibits potent activity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors | springermedizin.de [springermedizin.de]
- 6. A phase I dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients with recurrent High-Grade Gliomas or Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of VEGFR2 and CSF1R with SYHA1813 confers novel strategy for treating both BRAF wild-type and mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SYHA1813: Application Notes and Protocols for Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12380502#syha1813-solubility-and-preparation-for-cell-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com